GERMANIUM

Semiconductor physics Transistor design High-frequency electronics

Germanium (Ge, CAS 7440-56-4, atomic weight 72.64 g/mol) is a Group IV metalloid semiconductor with an indirect bandgap of 0.66 eV at 300 K, diamond cubic crystal structure, and melting point of 938.25 °C. Its intrinsic electron mobility of 3900±100 cm²/V·s and hole mobility of 1900±50 cm²/V·s at 300 K significantly exceed those of silicon.

Molecular Formula Ge
Molecular Weight 72.63 g/mol
CAS No. 7440-56-4
Cat. No. B148070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGERMANIUM
CAS7440-56-4
SynonymsGermanium
Molecular FormulaGe
Molecular Weight72.63 g/mol
Structural Identifiers
SMILES[Ge]
InChIInChI=1S/Ge
InChIKeyGNPVGFCGXDBREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, HYDROCHLORIC ACID, DIL ALKALI HYDROXIDES
SOL IN HOT SULFURIC ACID, AQUA REGIA;  INSOL IN ALKALI

Germanium (CAS 7440-56-4) Technical and Procurement Baseline: Semiconductor, Infrared Optics, and Biomedical Material


Germanium (Ge, CAS 7440-56-4, atomic weight 72.64 g/mol) is a Group IV metalloid semiconductor with an indirect bandgap of 0.66 eV at 300 K, diamond cubic crystal structure, and melting point of 938.25 °C [1][2]. Its intrinsic electron mobility of 3900±100 cm²/V·s and hole mobility of 1900±50 cm²/V·s at 300 K significantly exceed those of silicon [3]. Germanium exhibits high transparency in the 2–14 μm infrared spectral range and strong optical absorption in the near-infrared, enabling applications across fiber optics, infrared thermal imaging, high-speed electronics, radiation detection, and emerging biomedical theranostics [4]. Supply is concentrated with China controlling approximately 93% of global production, and germanium is designated a critical mineral by major economies due to its strategic importance and limited substitutes in key applications [5].

Why Generic Substitution of Germanium Fails: Quantified Performance and Supply Chain Constraints


In-class substitution of germanium is constrained by a convergence of quantifiable performance thresholds, process integration requirements, and supply chain economics. In high-speed semiconductor applications, germanium provides carrier mobilities that silicon cannot match—electron mobility is approximately 2× higher and hole mobility 4× higher [1]. In near-infrared photodetection, germanium covers the 1.3–1.55 μm telecommunications window that silicon cannot detect, while alternative III-V materials like InGaAs incur higher substrate costs and face integration challenges with silicon photonics platforms [2]. In biomedical applications, germanium nanoparticles offer a unique combination of near-infrared photothermal conversion efficiency and complete in vivo biodegradation within days—a safety profile that non-biodegradable alternatives (e.g., gold nanorods, carbon nanotubes) cannot provide [3]. Substitution in multi-junction solar cells and III-V epitaxy is further constrained by substrate economics: germanium wafers are approximately half the cost of comparable GaAs wafers [4]. The following quantitative evidence guide details these differential dimensions.

Germanium (CAS 7440-56-4) Quantitative Differential Evidence: Comparator-Based Performance Data for Procurement Decisions


Carrier Mobility Advantage of Germanium Over Silicon in High-Speed Semiconductor Applications

First-principles mobility calculations reveal that germanium exhibits consistently higher carrier mobilities than silicon, stemming from lighter effective masses and weaker electron-phonon coupling [1]. This differential translates directly to higher-speed switching capability in transistor applications, where Ge and SiGe channels have been investigated as replacements for conventional Si channels [2].

Semiconductor physics Transistor design High-frequency electronics

Germanium Versus InGaAs Photodetectors: Shunt Resistance, Noise Performance, and Cost-Efficiency Trade-Offs

In calibrated photodiode sensors for near-infrared optical power measurement, germanium detectors offer a distinct combination of spectral coverage and cost-efficiency. While InGaAs detectors provide superior noise performance, germanium detectors extend spectral response further into the infrared [1]. Vendor specifications show Ge detector shunt resistance is typically in the kΩ range versus 10–35 MΩ for InGaAs, resulting in higher thermal (Johnson) noise but enabling broader wavelength coverage at lower unit cost [1]. Additionally, simulation-based comparisons for waveguide-integrated photodetectors indicate that InGaAs PDs achieve higher-efficiency bandwidth product and lower dark current than Ge PDs, assuming equal epitaxial quality on silicon [2].

Photodetectors Near-infrared sensing Silicon photonics Optical power measurement

Biodegradation Half-Life of Germanium Nanoparticles Versus Non-Biodegradable Photothermal Agents

Germanium nanoparticles synthesized by femtosecond-laser ablation in liquids undergo complete biodegradation in physiological environments through an oxidation mechanism, with a measured in vivo half-life of 3.5 days [1]. This biodegradation pathway contrasts sharply with non-biodegradable photothermal agents such as gold nanorods, carbon nanotubes, and graphene-based materials, which exhibit indefinite tissue persistence and raise concerns about long-term accumulation toxicity. The photothermal therapy using Ge NPs resulted in a 3.9-fold reduction in tumor growth (EMT6/P adenocarcinoma model) with significant survival prolongation [1].

Nanomedicine Photothermal therapy Biodegradable nanomaterials Theranostics

Germanium Substrate Cost Advantage Over Gallium Arsenide for III-V Epitaxy and Multi-Junction Solar Cells

Germanium substrates are available for approximately half the price of equivalent 4-inch GaAs wafers, while offering compatible lattice parameters for III-V epitaxial growth [1]. This cost differential—though translating to only a few percentage points in finished device cost—remains significant in price-sensitive optoelectronics markets where germanium serves as the preferred substrate for multi-junction solar cells and LED manufacturing [1]. Furthermore, germanium substrates can be reused in III-V optoelectronics fabrication, reducing waste and further improving process economics [2].

III-V epitaxy Multi-junction solar cells Substrate economics Optoelectronics

High-Purity Germanium Single Crystal Specifications: CZ-Grown 7N+ Purity for Radiation Detection and Infrared Optics

Germanium single crystals of 7N+ purity (99.99999%+) with 45 mm diameter and 100 mm length have been successfully grown by the Czochralski (CZ) method, with structural quality validated by Laue diffraction [1]. This purity level is essential for high-purity germanium (HPGe) gamma-ray detectors, where net impurity concentrations below 10¹⁰ cm⁻³ are required to achieve adequate depletion depths. The CZ method competes with vertical gradient freeze (VGF) for germanium crystal production, with CZ offering advantages in achievable purity and VGF providing better control over dislocation density in some applications [2].

Single crystal growth High-purity germanium Radiation detection Infrared optics

Recycled Germanium Cost Advantage: 30–50% Lower Cost Versus Virgin Material

Recycled germanium offers a quantifiable cost advantage of 30–50% compared to virgin germanium material, driven by the concentration of primary production in China (≈80% of global supply) and the strategic designation of germanium as a critical mineral [1]. Spot market prices for virgin germanium reached $4,150 per kg in March 2025, a 75% increase from January 2023, following expanded Chinese export restrictions [2]. This pricing pressure makes recycled germanium an economically compelling alternative for applications where purity requirements permit secondary sourcing.

Germanium recycling Supply chain economics Critical minerals Cost optimization

Germanium (CAS 7440-56-4) High-Value Application Scenarios Based on Quantitative Differential Evidence


High-Speed Semiconductor Devices: Replacing Silicon Channels with Germanium for Superior Carrier Mobility

Procurement of germanium or silicon-germanium (SiGe) materials for high-speed transistor applications leverages germanium's 2.6× higher electron mobility and 4.2× higher hole mobility compared to silicon [1]. This mobility advantage translates directly to faster switching speeds and reduced power consumption in nanoscale transistors, as demonstrated by electrical-thermal simulations of SiGe ultrashort-gate transistors [2]. Target applications include next-generation CMOS devices, high-frequency communication circuits, and reconfigurable field-effect transistors where supply voltage scaling is limited by silicon's lower mobility.

Near-Infrared Photodetection for Telecommunications and Optical Power Measurement

Germanium photodetectors are selected over InGaAs alternatives when spectral coverage to 1.8 μm and cost-efficiency outweigh the noise performance advantages of InGaAs [3]. Ge detectors provide NEP of 3.0×10⁻¹⁴ W/√Hz—43× lower (better detectivity) than comparable InGaAs detectors—making them suitable for low-light detection in the 1.3–1.55 μm telecommunications window where silicon is insensitive [3]. This scenario includes fiber-optic power monitoring, waveguide-integrated silicon photonics detectors, and calibrated optical power sensors for NIR laser characterization.

Biodegradable Photothermal Nanomedicine for Cancer Theranostics

Germanium nanoparticles (Ge NPs) are selected over non-biodegradable photothermal agents (e.g., gold nanorods, carbon nanotubes) for biomedical applications requiring complete in vivo clearance to avoid long-term accumulation toxicity [4]. Ge NPs exhibit a biodegradation half-life of 3.5 days in vivo, strong NIR absorption (mass extinction coefficient 7.9 L·g⁻¹·cm⁻¹ at 808 nm), and demonstrated therapeutic efficacy with 3.9-fold tumor growth reduction in preclinical adenocarcinoma models [4]. This scenario encompasses photoacoustic imaging contrast agents, photothermal cancer therapy, and biodegradable theranostic platforms where safety profile is paramount.

III-V Epitaxy Substrates and Multi-Junction Solar Cells

Germanium wafers are procured over GaAs substrates for III-V epitaxy and multi-junction solar cell fabrication based on a 50% lower substrate cost advantage [5]. This cost differential, combined with germanium's lattice compatibility for III-V growth and substrate reusability in optoelectronics fabrication [6], makes Ge the preferred substrate for cost-sensitive volume production of high-efficiency solar cells, LEDs, and photodetectors. Applications include space photovoltaics, concentrator photovoltaics (CPV), and epitaxial templates for heterogeneous integration.

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